molecular formula C24H23N3O2 B11076519 N-(diphenylmethyl)-2-(3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

N-(diphenylmethyl)-2-(3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Cat. No.: B11076519
M. Wt: 385.5 g/mol
InChI Key: GOOMALUFITYEBL-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-2-(3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-2-(3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the quinazolinone derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

    Attachment of the Diphenylmethyl Group: The final step involves the reaction of the intermediate with diphenylmethyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the quinazolinone ring.

    Reduction: Reduction reactions could target the carbonyl groups within the structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide and diphenylmethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield carboxylic acids, while reduction might produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(diphenylmethyl)-2-(3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, and antimicrobial effects. Researchers can study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, the compound’s potential therapeutic properties can be explored for the treatment of diseases such as cancer, infections, and inflammatory conditions. Preclinical studies and clinical trials would be necessary to evaluate its efficacy and safety.

Industry

Industrially, this compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable compound for various applications.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-2-(3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate signaling pathways, leading to the desired therapeutic effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds such as 2-methyl-3-(2-oxo-2H-quinazolin-4-yl)propanoic acid and 2-(2-oxo-2H-quinazolin-4-yl)acetic acid share structural similarities with N-(diphenylmethyl)-2-(3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide.

    Diphenylmethyl Derivatives: Compounds like diphenhydramine and diphenylmethanol also contain the diphenylmethyl group.

Uniqueness

This compound is unique due to the combination of the quinazolinone core and the diphenylmethyl group. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H23N3O2

Molecular Weight

385.5 g/mol

IUPAC Name

N-benzhydryl-2-(3-methyl-2-oxo-4H-quinazolin-1-yl)acetamide

InChI

InChI=1S/C24H23N3O2/c1-26-16-20-14-8-9-15-21(20)27(24(26)29)17-22(28)25-23(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15,23H,16-17H2,1H3,(H,25,28)

InChI Key

GOOMALUFITYEBL-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=CC=CC=C2N(C1=O)CC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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